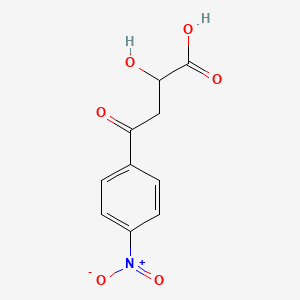
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid typically involves the nitration of phenol to produce 4-nitrophenol, followed by further chemical modifications. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The desired 4-nitrophenol is then isolated and subjected to additional reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the parent acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride are commonly used for reduction reactions.
Nucleophiles: Alcohols and amines are typical nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions are employed to facilitate hydrolysis reactions.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-4-oxo-2-hydroxybutanoic acid.
Substitution: Various esters and ethers depending on the nucleophile used.
Hydrolysis: The parent acid, this compound.
科学研究应用
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes and receptors in biological systems . The compound’s effects are mediated through its ability to participate in redox reactions and form covalent bonds with target molecules .
相似化合物的比较
Similar Compounds
Uniqueness
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it suitable for diverse applications in research and industry .
生物活性
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid, commonly referred to as a nitrophenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group that is known for its reactivity and ability to interact with various biological targets.
The molecular formula of this compound is C10H9NO6, with a molecular weight of approximately 225.18 g/mol. Its structure includes:
- A nitrophenyl group , which enhances its reactivity.
- A hydroxybutanoic acid moiety , contributing to its potential biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The following table summarizes the IC50 values observed in different studies:
These results indicate that while the compound is cytotoxic to cancer cells, it exhibits relatively lower toxicity towards normal human skin fibroblasts, suggesting a degree of selectivity that is desirable in anticancer agents.
The proposed mechanism of action for the anticancer effects involves:
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by changes in mitochondrial membrane potential and activation of caspases.
- Inhibition of Cell Proliferation : The compound appears to inhibit DNA synthesis, as indicated by reduced incorporation of thymidine into DNA in treated cells.
Case Studies
- Study on Breast Cancer Cells : A detailed investigation into the effects of this compound on MCF-7 and MDA-MB-231 cells revealed that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The study utilized flow cytometry to assess apoptotic cell populations after treatment.
- Antimicrobial Efficacy : In a separate study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with notable effectiveness at concentrations above 50 µg/mL.
属性
CAS 编号 |
81008-13-1 |
|---|---|
分子式 |
C10H9NO6 |
分子量 |
239.18 g/mol |
IUPAC 名称 |
2-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9NO6/c12-8(5-9(13)10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,9,13H,5H2,(H,14,15) |
InChI 键 |
MMFZQNVAJIAIDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















